5-bromo-N-methylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLYLQLDYORLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Bromo N Methylthiophene 2 Sulfonamide and Its Structural Analogues
Synthesis of the 5-Bromothiophene-2-sulfonamide (B1270684) Core Scaffold
The foundational step in producing 5-bromo-N-methylthiophene-2-sulfonamide is the assembly of the 5-bromothiophene-2-sulfonamide core. This process typically involves two key transformations: the sulfonation of a thiophene (B33073) ring and the introduction of a bromine atom at the 5-position. The sequence of these steps can vary, with either bromination preceding sulfonation or vice versa.
Methods for Thiophene Ring Sulfonation
The sulfonation of thiophene is a classic electrophilic aromatic substitution reaction. wikipedia.org Due to the high reactivity of the thiophene ring compared to benzene (B151609), this reaction proceeds readily. wikipedia.org The substitution occurs preferentially at the C-2 position. wikipedia.org Various sulfonating agents and conditions have been developed to achieve this transformation.
Common methods for the sulfonation of thiophene and its derivatives include:
Reaction with Sulfuric Acid: Heating the aromatic compound with sulfuric acid is a typical method for sulfonation. wikipedia.org For thiophene, this reaction yields thiophene-2-sulfonic acid. nih.gov
Using Chlorosulfonic Acid: This reagent is also effective for introducing the sulfonyl group. Thiophene can be substituted with chlorosulfonic acid to create a thiophene sulfonamide precursor. researchgate.net
Sulfur Trioxide: As the active electrophile in many sulfonation reactions, sulfur trioxide (SO₃) can be used, often in a complex with a base like pyridine (B92270) to moderate its reactivity. youtube.com The electrophile in these reactions is either sulfur trioxide itself or its protonated form. wikipedia.org
The general mechanism for electrophilic aromatic sulfonation involves the attack of the aromatic ring on the electrophilic sulfur species, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Introduction of the Bromo-Substituent
The introduction of a bromine atom onto the thiophene ring is another critical step. Halogenation of thiophene occurs very readily, even at low temperatures. lumenlearning.com The strategy for obtaining 5-bromothiophene-2-sulfonamide often involves the sulfonation of a pre-brominated starting material.
A common and direct approach is the sulfonation of 2-bromothiophene (B119243). In this method, 2-bromothiophene is reacted with chlorosulfonic acid, often in a solvent like carbon tetrachloride, to yield 5-bromothiophene-2-sulfonyl chloride, which is then converted to the sulfonamide. researchgate.net
Alternatively, if starting with thiophene-2-sulfonamide, a direct bromination step would be required. Reagents such as N-bromosuccinimide (NBS) are frequently used for the regioselective bromination of thiophene derivatives. biosynth.comtcichemicals.com The reaction conditions, such as solvent and temperature, would need to be carefully controlled to favor the desired 5-bromo isomer.
N-Alkylation and N-Derivatization of Thiophene Sulfonamides
Once the 5-bromothiophene-2-sulfonamide core is synthesized, the final step towards the target molecule is the introduction of the methyl group onto the sulfonamide nitrogen. This is achieved through N-alkylation, a common transformation for sulfonamides.
Direct Alkylation Methodologies utilizing 5-Bromothiophene-2-sulfonamide
A facile and effective method for the N-alkylation of 5-bromothiophene-2-sulfonamide involves its reaction with an appropriate alkyl halide in the presence of a base. nih.gov Recent studies have successfully employed lithium hydride (LiH) as the base for this transformation. nih.gov
The general procedure involves dissolving 5-bromothiophene-2-sulfonamide in a polar aprotic solvent, such as dimethylformamide (DMF), followed by the addition of lithium hydride. nih.gov The corresponding alkyl bromide (e.g., methyl bromide for the synthesis of this compound) is then added to the reaction mixture, which is stirred at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the product is typically isolated by precipitation with water. nih.gov
This methodology has been successfully applied to synthesize a range of N-alkylated derivatives. For instance, the reaction of 5-bromothiophene-2-sulfonamide with bromoethane (B45996) and 1-bromopropane (B46711) using this method yielded 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide, respectively. nih.gov
| Alkyl Bromide | Product | Yield (%) |
|---|---|---|
| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |
| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |
Mechanistic Aspects of Alkylation Reactions (e.g., LiH-mediated)
The N-alkylation of sulfonamides is a nucleophilic substitution reaction. The sulfonamide nitrogen is generally not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, a base is required to deprotonate the sulfonamide, generating a more nucleophilic sulfonamide anion.
In the LiH-mediated alkylation, lithium hydride serves as a strong base. The hydride ion (H⁻) from LiH removes the acidic proton from the sulfonamide nitrogen of 5-bromothiophene-2-sulfonamide. lumenlearning.comyoutube.com This deprotonation results in the formation of a lithium sulfonamidate salt and hydrogen gas.
The resulting sulfonamide anion is a potent nucleophile. It then attacks the electrophilic carbon of the alkyl bromide (e.g., methyl bromide) in a classic Sₙ2 reaction, displacing the bromide ion and forming the N-C bond of the final N-alkylated product. nih.gov The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Li⁺) without solvating the nucleophilic anion, thus enhancing its reactivity.
Synthesis of N-Methylated Derivatives
The synthesis of the specific target compound, this compound, follows the general direct alkylation methodology described above. The key reagents for this specific transformation are 5-bromothiophene-2-sulfonamide and a methylating agent, such as methyl bromide or methyl iodide, in the presence of a base like lithium hydride in a suitable solvent.
Advanced Coupling Reactions for Structural Diversification
The bromine atom at the C5 position of the thiophene ring is a key functional handle for introducing structural diversity. It is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are among the most robust and versatile methods for the arylation of this compound and its analogues. nih.govnih.gov This reaction involves the coupling of the bromothiophene substrate with an organoboron reagent, typically an aryl boronic acid or ester, in the presence of a palladium catalyst and a base. doaj.orglibretexts.org The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups and its typically mild reaction conditions make it an ideal strategy for the late-stage functionalization of complex molecules. mdpi.com
Recent studies have demonstrated the successful synthesis of various 5-aryl-thiophene-2-sulfonamide derivatives using this method. doaj.orgresearchgate.net For instance, 5-bromo-N-propylthiophene-2-sulfonamide has been coupled with a range of aryl boronic acids to produce novel derivatives with fair to good yields. nih.govnih.gov The general catalytic cycle involves an initial oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org
The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of the catalyst system and reaction parameters. Key variables include the choice of palladium source, ligand, base, solvent, and temperature.
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed and effective catalyst for these transformations. mdpi.comnih.gov Research has shown that a catalyst loading of 2.5 to 5 mol% is often sufficient to achieve good yields. nih.govnih.gov The choice of base is also critical; inorganic bases such as potassium phosphate (B84403) (K₃PO₄) are frequently used to facilitate the transmetalation step. mdpi.comnih.gov
The solvent system plays a crucial role in ensuring the solubility of all reaction components. A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is a common choice, providing a medium that accommodates both the organic substrate and the inorganic base. nih.govresearchgate.net Reactions are typically conducted at elevated temperatures, often around 90-95°C, to ensure a reasonable reaction rate. nih.govnih.govresearchgate.net For more challenging couplings involving thienylboronic acids, highly active catalyst systems, such as those employing XPhos precatalysts, have proven to be superior. ntnu.no
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | nih.gov |
| Catalyst Loading | 5 mol% | mdpi.comnih.gov |
| Base | Potassium Phosphate (K₃PO₄) | nih.govnih.gov |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | nih.govnih.gov |
| Temperature | 90°C | nih.govnih.gov |
| Reactant | Aryl Boronic Acids | doaj.orgnih.gov |
In substrates containing multiple halogen atoms or other reactive sites, achieving regioselectivity is a significant synthetic challenge. For thiophene derivatives, the inherent reactivity differences between the α-positions (C2 and C5) and β-positions (C3 and C4) can be exploited. The C-Br bond at the C5 position is generally more reactive in palladium-catalyzed couplings than C-H bonds elsewhere on the ring.
In cases like 2-bromo-5-(bromomethyl)thiophene, the Suzuki-Miyaura reaction shows a clear preference for coupling at the aryl halide position (C5) over the benzyl (B1604629) halide position. nih.gov This selectivity is attributed to the slower rate of oxidative addition at the sp³-hybridized carbon of the bromomethyl group compared to the sp²-hybridized carbon of the bromothiophene. nih.gov More advanced strategies for regiocontrol involve the use of directing groups, which can steer the catalyst to a specific C-H bond, enabling functionalization at positions that are typically less reactive. nih.gov Such methods provide access to substitution patterns that are difficult to achieve through classical approaches. nih.gov
While palladium catalysts are dominant, there is growing interest in using more earth-abundant and cost-effective metals like nickel. Nickel catalysts have been shown to be effective for various cross-coupling reactions, including Suzuki-Miyaura couplings. nih.gov Nickel-catalyzed protocols can sometimes offer complementary reactivity to palladium, particularly for the activation of less reactive electrophiles like aryl chlorides. researchgate.net
Recent developments have demonstrated the utility of nickel catalysis for the C-N cross-coupling of sulfonamides and the desulfonylative Suzuki-Miyaura coupling of aryl sulfones. researchgate.netthieme-connect.de These methodologies establish a precedent for using nickel catalysts with sulfonamide-containing substrates. The mechanism often involves Ni(0)/Ni(II) catalytic cycles, analogous to palladium, but with distinct ligand requirements and reactivity profiles. The development of Ni-catalyzed C-N cross-couplings of sulfonamides with (hetero)aryl chlorides, for example, has established nickel catalysis as a competitive alternative to traditional palladium or copper-based systems. researchgate.net
The arylation of this compound is a gateway to forming more complex heterocyclic conjugates. By choosing aryl boronic acids that themselves contain other heterocyclic rings, chemists can synthesize elaborate molecular architectures. For example, coupling the bromothiophene scaffold with pyrimidine- or nicotinamide-containing boronic acids leads directly to thiophene-pyrimidine and thiophene-nicotinamide conjugates. chimicatechnoacta.rumdpi.com
This strategy is a powerful tool for drug discovery, allowing for the hybridization of different pharmacophores to create novel chemical entities. The synthesis of a series of 5-aryl-N-propylthiophene-2-sulfonamide derivatives from a common brominated precursor exemplifies this approach, where a library of compounds was generated by coupling with various substituted aryl boronic acids. nih.govresearchgate.net This modular approach facilitates the systematic exploration of structure-activity relationships.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation
Yield Optimization and Scalability Considerations in this compound Synthesis
Optimizing reaction yield is paramount for the efficient synthesis of this compound and its derivatives, directly impacting the viability of a synthetic route for larger-scale production. In the context of Suzuki-Miyaura reactions, yields for the arylation of N-alkylated 5-bromothiophene-2-sulfonamides typically range from fair to good, often between 56% and 72%. nih.govnih.govresearchgate.net
Several factors influence the final yield. The electronic properties of the coupling partners play a significant role; electron-rich boronic acids have been reported to produce good yields. mdpi.com Steric hindrance can also have a negative impact. For instance, in the N-alkylation of 5-bromothiophene-2-sulfonamide, the use of a bulky alkylating agent like isopropyl bromide resulted in a lower yield (62%) compared to less hindered agents like bromoethane (72%) or 1-bromopropane (78%). nih.gov
For scalability, the focus shifts to robust, reproducible, and cost-effective conditions. This includes minimizing catalyst loading, using inexpensive and readily available reagents and solvents, and ensuring the reaction is tolerant to minor variations in conditions. The development of highly active catalysts that function at low loadings (<<1 mol%) is a key area of research for making these synthetic routes more economical and sustainable on a larger scale. ntnu.no Furthermore, simplifying purification procedures is crucial for scalability, making high-yielding reactions that produce minimal byproducts highly desirable.
| Coupling Partner (Aryl Boronic Acid) | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | Compound 4f | 72% |
| 4-Fluorophenylboronic acid | Compound 4g | 68% |
| 3-Nitrophenylboronic acid | Compound 4e | 66% |
| 4-Chlorophenylboronic acid | Compound 4c | 62% |
| Phenylboronic acid | Compound 4a | 56% |
Spectroscopic and Structural Elucidation of 5 Bromo N Methylthiophene 2 Sulfonamide and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
The elucidation of the molecular structure of 5-bromo-N-methylthiophene-2-sulfonamide relies on the synergistic use of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete and accurate assignment of the compound's atomic and electronic framework.
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the core structure, while two-dimensional techniques can reveal the connectivity between protons and carbons.
The ¹H NMR spectrum of a thiophene-based sulfonamide provides characteristic signals for the aromatic protons on the thiophene (B33073) ring and the protons of the N-methyl group. For related sulfonamide derivatives, aromatic protons typically appear in the chemical shift range of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide (-SO₂NH-) group, when present, is expected to resonate as a singlet at a higher chemical shift, generally between 8.78 and 10.15 ppm. rsc.org For this compound, the N-methyl protons would be expected to appear as a singlet or a doublet (if coupled to the NH proton) in the aliphatic region of the spectrum.
The ¹³C NMR spectrum is equally informative for confirming the carbon skeleton. Aromatic carbons in sulfonamide derivatives typically show signals in the region of 111.83 to 160.11 ppm. rsc.org The carbon of a methyl group attached to a nitrogen atom would be expected at a much lower chemical shift.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H | 6.5 - 7.7 | - |
| N-H | 8.8 - 10.2 | - |
| N-CH₃ | ~2.5 - 3.5 | ~30 - 40 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group.
The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds. For a range of sulfonamides, the asymmetric SO₂ stretching vibrations are typically observed in the range of 1320–1310 cm⁻¹, while the symmetric stretching vibrations appear between 1155–1143 cm⁻¹. rsc.org Another important vibration is the S-N bond stretching, which is expected in the region of 914–895 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the sulfonamide would appear as a distinct band, typically above 3200 cm⁻¹. rsc.org The presence of the thiophene ring would be confirmed by C-H and C=C stretching vibrations in the aromatic region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.org |
| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.org |
| S-N | Stretch | 914 - 895 rsc.org |
| N-H | Stretch | > 3200 rsc.org |
| Aromatic C-H | Stretch | ~3100 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The molecular formula of this compound is C₅H₆BrNO₂S₂, giving it a monoisotopic mass of approximately 254.9 g/mol . For a closely related compound, 5-bromo-4-methylthiophene-2-sulfonamide, the predicted m/z for the protonated molecule ([M+H]⁺) is 255.90961. uni.lu Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. This would likely result in fragments corresponding to the bromothiophene-sulfonyl moiety and the N-methylamine moiety. Further fragmentation could involve the loss of SO₂ from the thiophene-containing fragment.
Table 3: Predicted m/z Values for Adducts of a Related Compound (5-bromo-4-methylthiophene-2-sulfonamide)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 255.90961 uni.lu |
| [M+Na]⁺ | 277.89155 uni.lu |
Note: These values are for a structural isomer and serve as an estimate for this compound.
Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it highly suitable for the analysis of sulfonamides in various matrices.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring is a conjugated system, which will give rise to strong π → π* transitions. The sulfonamide group and the bromine atom are auxochromes that can influence the position and intensity of these absorption bands. For some complex thiophene-based dyes, the maximum absorption (λmax) can range from 486 to 654 nm, depending on the substituents and the solvent. biointerfaceresearch.com For the less complex structure of this compound, the λmax would likely be in the UV region. The position of the λmax can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
For instance, a single crystal X-ray analysis was performed on ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of 5-bromothiophene. nih.gov Such studies on derivatives reveal key structural features of the 5-bromothiophene-2-sulfonamide (B1270684) core. Typically, the thiophene ring is found to be essentially planar. The sulfonamide group's geometry and its orientation relative to the thiophene ring are crucial for understanding intermolecular interactions.
In the solid state, sulfonamide derivatives often exhibit a network of intermolecular hydrogen bonds, which play a significant role in the crystal packing. The nitrogen atom of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors. These interactions, along with other weaker forces like halogen bonding involving the bromine atom, dictate the supramolecular architecture.
The determination of absolute stereochemistry is particularly important for chiral derivatives. While this compound itself is achiral, the introduction of stereocenters in its derivatives necessitates the use of X-ray crystallography to unambiguously assign the configuration of each chiral center.
Table 1: Representative Crystallographic Data for a 5-Bromothiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1734.1(12) |
| Z | 4 |
Note: The data in this table is illustrative and based on typical values for similar thiophene derivatives, as a specific entry for the title compound is not available.
Comparative Analysis of Experimental and Theoretically Predicted Spectroscopic Data
The combination of experimental spectroscopic techniques and computational chemistry provides a powerful approach for the detailed characterization of molecular structures. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm their identity and purity. nih.gov
Density Functional Theory (DFT) has emerged as a valuable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. By performing DFT calculations, it is possible to compute theoretical vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). These predicted spectra can then be compared with the experimental data to validate the proposed structure and to gain deeper insights into the electronic and vibrational properties of the molecule.
For thiophene sulfonamide derivatives, DFT calculations have been employed to analyze their reactivity descriptors and electronic and structural relationships. researchgate.net Such studies often involve optimizing the molecular geometry and then calculating the spectroscopic parameters at a chosen level of theory and basis set. The correlation between the experimental and theoretical data is often excellent, providing a high level of confidence in the structural assignment.
A comparative analysis can highlight the effects of substituents on the spectroscopic properties. For example, the introduction of different alkyl or aryl groups on the sulfonamide nitrogen would be expected to cause predictable shifts in the NMR and IR spectra, which can be modeled using computational methods.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Thiophene Sulfonamide Derivative
| Functional Group | Experimental IR (cm⁻¹) | Theoretical (DFT) IR (cm⁻¹) | Assignment |
| N-H Stretch | 3350 | 3345 | Sulfonamide N-H |
| C-H Aromatic | 3100 | 3095 | Thiophene C-H |
| S=O Asymmetric Stretch | 1340 | 1335 | Sulfonamide SO₂ |
| S=O Symmetric Stretch | 1160 | 1155 | Sulfonamide SO₂ |
| C-S Stretch | 820 | 815 | Thiophene C-S |
Note: The data in this table is representative and illustrates the typical level of agreement between experimental and theoretical values for this class of compounds.
Biological Activity and Mechanistic Research of 5 Bromo N Methylthiophene 2 Sulfonamide and Its Analogues in Vitro & Mechanistic Focus
Enzyme Inhibition Studies: Unraveling Mechanistic Pathways
Anti-Bacterial Enzyme Target Inhibition: Focus on Resistance Mechanisms
Dihydropteroate (B1496061) Synthetase (DHPS) Interference in Folic Acid Synthesis Pathways
The primary mechanism of antibacterial action for sulfonamide-containing compounds, including 5-bromo-N-methylthiophene-2-sulfonamide and its analogues, is the inhibition of dihydropteroate synthetase (DHPS). nih.govresearchgate.net This enzyme is crucial in the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids and certain amino acids.
Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govresearchgate.net By binding to the active site of the enzyme, they prevent the condensation of pABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate, a key intermediate in the folic acid pathway. This disruption of folic acid synthesis ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication. nih.govresearchgate.net
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
While direct studies on this compound are limited, research into the broader class of thiophene-containing compounds has indicated potential for the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.
Studies on various thiophene (B33073) derivatives have demonstrated a range of inhibitory activities against both AChE and BChE. The structural features of the thiophene ring and its substituents play a significant role in the potency and selectivity of this inhibition. This suggests that this compound and its analogues may also possess cholinesterase inhibitory properties, warranting further investigation into their potential as neuroactive agents.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation (e.g., COX-2, 5-LOX Inhibition)
Thiophene sulfonamide derivatives have emerged as a promising scaffold for the development of anti-inflammatory agents through the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.
Several studies have reported the synthesis of novel thiophene derivatives with significant inhibitory activity against COX-2 and 5-LOX. The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The dual inhibition of both COX and LOX pathways is also of great interest, as it may offer a broader spectrum of anti-inflammatory activity. While specific data for this compound is not available, the documented activity of related compounds suggests that this molecule could be a candidate for further exploration in the context of inflammation.
Aminopeptidase (B13392206) Inhibition (e.g., Insulin-Regulated Aminopeptidase (IRAP))
Recent research has highlighted the potential of thiophene sulfonamides as inhibitors of aminopeptidases, such as insulin-regulated aminopeptidase (IRAP). IRAP is a zinc-dependent metalloenzyme that has been implicated in various physiological processes, including cognitive function.
A study focusing on a structurally related compound, N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide, demonstrated inhibitory activity against IRAP. This finding suggests that the thiophene sulfonamide scaffold is a viable starting point for the design of novel IRAP inhibitors. The exploration of this compound and its analogues in this area could lead to the development of new therapeutic agents for neurological disorders.
In Vitro Antimicrobial Research: Spectrum and Mechanistic Investigations
The antimicrobial properties of this compound and its analogues have been a significant area of research, with studies exploring their efficacy against a range of clinically relevant pathogens.
Antibacterial Spectrum and Efficacy Studies against Clinically Relevant Pathogens (e.g., E. coli, S. aureus, P. aeruginosa, Klebsiella pneumoniae, S. typhi)
Research has demonstrated the antibacterial potential of 5-bromo-N-alkylthiophene-2-sulfonamides against various bacterial strains. A notable study highlighted the efficacy of 5-bromo-N-propylthiophene-2-sulfonamide against a multidrug-resistant strain of Klebsiella pneumoniae, exhibiting a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL. nih.govresearchgate.netnih.gov While this study did not specifically test the N-methyl analogue, it provides strong evidence for the antibacterial potential of this class of compounds.
Another study on thiophene-based molecules reported promising activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov One of the synthesized compounds, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed an outstanding MIC value of 3.125 µg/mL. nih.gov Although structurally different from the sulfonamide series, this finding underscores the general antibacterial potential of the thiophene core.
While comprehensive data for this compound against a broad panel of pathogens is not yet available, the existing research on its analogues suggests that it may exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Further studies are required to fully elucidate its antibacterial spectrum.
Antibacterial Activity of 5-Bromo-N-Alkylthiophene-2-Sulfonamide Analogues
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae (NDM-1-KP ST147) | 0.39 | 0.78 |
Antifungal Activity Assessment against Fungal Strains (e.g., C. albicans)
The potential of sulfonamides to act as antifungal agents has been recognized, with some studies exploring their activity against various fungal pathogens, including Candida albicans. mdpi.com The proposed mechanism of action in fungi is similar to that in bacteria, involving the inhibition of folic acid synthesis.
While direct experimental data on the antifungal activity of this compound against C. albicans is not currently available in the reviewed literature, the general antifungal properties of the sulfonamide class suggest that this compound and its analogues could be promising candidates for further investigation. The structural modifications of the thiophene sulfonamide scaffold could be explored to optimize antifungal potency and spectrum.
Mechanistic Insights into Antimicrobial Action (e.g., interference with bacterial growth pathways)
The antimicrobial action of sulfonamide-based compounds, including analogues of this compound, is primarily understood through their interference with essential metabolic pathways in bacteria. Like many sulfonamides, these compounds are structural analogues of 4-aminobenzoic acid (p-aminobenzoic acid, PABA). This structural similarity allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial synthesis of folic acid.
By competitively blocking the incorporation of PABA into dihydropteroic acid, a precursor to folic acid, these compounds disrupt the folate synthesis pathway. Folic acid is vital for bacteria as a cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the essential building blocks of DNA, RNA, and proteins. Consequently, the inhibition of this pathway halts bacterial growth and replication, leading to a bacteriostatic effect.
Recent research into 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated their efficacy against clinically significant resistant bacterial strains. For instance, studies on 5-bromo-N-propylthiophene-2-sulfonamide have shown potent activity against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, a superbug known for its extensive drug resistance. In-silico docking studies further support the mechanistic action, revealing that these compounds engage in hydrogen bonding and hydrophobic interactions with key residues of bacterial enzymes.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 µg/mL | 0.78 µg/mL |
Antiproliferative and Chemotherapeutic Target Research (Non-Clinical)
Tubulin Polymerization Inhibition Research
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and the mitotic spindle, making them a key target in cancer chemotherapy. Disruption of microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. Several sulfonamide-containing compounds have been investigated as tubulin polymerization inhibitors.
The mechanism of these agents often involves binding to the colchicine-binding site on β-tubulin. This interaction interferes with the assembly of tubulin dimers into microtubules, thereby inhibiting microtubule polymerization. The disruption of the microtubule network leads to a blockade of the cell cycle, typically at the G2/M phase. Research on novel sulfonamide derivatives coupled with other scaffolds, such as salicylamide (B354443), has identified compounds that effectively inhibit tubulin polymerization in vitro. Molecular docking studies confirm that these molecules can fit into the colchicine-binding pocket, interacting with key amino acid residues. This inhibition of tubulin assembly is a primary mechanism for their observed antiproliferative effects.
| Compound | Target | Observed Effect |
|---|---|---|
| Salicylamide-Sulfonamide Conjugate (Compound 24) | Tubulin (Colchicine-binding site) | Effective inhibition of tubulin polymerization; G2/M cell cycle arrest |
| Salicylamide-Sulfonamide Conjugate (Compound 33) | Tubulin (Colchicine-binding site) | Effective inhibition of tubulin polymerization; G2/M cell cycle arrest |
In Vitro Cancer Cell Line Activity Studies with Mechanistic Focus (e.g., selective inhibition of cell proliferation)
Analogues of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. The thiophene-sulfonamide scaffold is a promising pharmacophore in the design of new anticancer agents. Studies have shown that modifications to this core structure can yield compounds with potent and selective cytotoxicity towards cancer cells.
For example, 2,5-Dichlorothiophene-3-sulfonamide, a related thiophene sulfonamide, has shown strong growth inhibition against cervical (HeLa) and breast (MDA-MB-231, MCF-7) cancer cell lines. The mechanism for such compounds is often multifactorial but can be linked to the inhibition of key cellular processes, as seen with tubulin polymerization inhibitors that cause G2/M phase arrest. Other thiophene-based sulfonamide analogues have been shown to target specific enzymes crucial for cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR-TK), leading to the inhibition of signaling pathways that control cell proliferation and angiogenesis. The selectivity of these compounds is a critical aspect of research, with some demonstrating a higher potency against cancer cells compared to normal cell lines, indicating a favorable therapeutic window.
| Compound | Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) |
|---|---|---|---|
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 µM |
| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 µM | |
| MCF-7 | Breast Cancer | 7.13 ± 0.13 µM | |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24) | MCF-7 | Breast Cancer | Potent Activity Reported |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) | HCT-116 | Colon Cancer | Potent Activity Reported |
| Thiophenyl thienopyrimidinone (Compound 15) | MCF-7 | Breast Cancer | 1.18 ± 0.032 µM |
Antioxidant Activity and Redox Chemistry Investigations
Nitric Oxide (NO) Scavenging Activity
Nitric oxide (NO) is a signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative stress and contribute to inflammatory conditions and other pathologies. Compounds with NO scavenging activity can mitigate this damage by directly interacting with and neutralizing nitric oxide. The capacity of a compound to scavenge NO is often evaluated in vitro by measuring its ability to inhibit the production of nitrite (B80452) from a donor compound like sodium nitroprusside. The Griess reaction is commonly used for this purpose, where the amount of nitrite, a stable product of NO oxidation, is quantified spectrophotometrically. A decrease in nitrite concentration in the presence of the test compound indicates NO scavenging activity.
While the evaluation of NO scavenging is a standard method for assessing the antioxidant potential of chemical entities, specific in vitro studies detailing the nitric oxide scavenging activity of this compound or its immediate analogues are not prominently featured in the reviewed scientific literature.
Advanced Applications and Future Research Perspectives for Thiophene Sulfonamide Compounds
Role in Material Science and Advanced Materials Development (e.g., Electronic Properties)
The thiophene (B33073) nucleus is a fundamental building block in the field of organic electronics due to its electron-rich nature and the ability of its sulfur atom to promote intermolecular interactions, facilitating charge transport. Thiophene-based compounds are integral to the development of organic photovoltaics, sensors, and other electronic devices. researchgate.net The incorporation of a sulfonamide group can further modulate the electronic properties of the thiophene ring system.
While specific research on the electronic properties of "5-bromo-N-methylthiophene-2-sulfonamide" is not extensively documented, the broader class of thiophene derivatives offers insights into its potential. The substitution pattern on the thiophene ring significantly influences the material's electronic characteristics. For instance, the presence of an electron-withdrawing group like the sulfonamide moiety can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the electronic and optical properties of the material.
Future research in this area could focus on synthesizing and characterizing polymers or oligomers incorporating the "this compound" unit. The bromine atom provides a reactive site for further functionalization and polymerization, potentially leading to the creation of novel conducting polymers with tailored properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Table 1: Potential Electronic Applications of Thiophene Sulfonamide Derivatives
| Application Area | Potential Role of Thiophene Sulfonamide Moiety | Key Structural Features |
| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer. | Tunable HOMO/LUMO levels, good charge mobility. |
| Organic Field-Effect Transistors (OFETs) | Semiconductor layer for charge transport. | Planar structure, strong intermolecular interactions. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting layer. | High photoluminescence quantum yield, good thermal stability. |
| Sensors | Active material for detecting analytes. | Specific binding sites, changes in electronic properties upon analyte interaction. |
Analytical Chemistry Applications (e.g., as Spectrophotometric Reagents)
Thiophene-based compounds have shown promise as chemosensors for the detection of various metal ions and anions. nih.govresearchgate.net The thiophene scaffold can be functionalized with specific recognition moieties that selectively bind to target analytes, leading to a measurable change in their photophysical properties, such as absorption or fluorescence. nih.gov The sulfonamide group, with its nitrogen and oxygen atoms, can act as a potential binding site for metal ions.
A sensitive spectrophotometric method for the determination of sulfonamide drugs has been developed based on their diazotization and coupling with 8-hydroxyquinoline (B1678124) to produce colored products. researchgate.netnih.gov This principle could potentially be adapted for the analysis of thiophene sulfonamides. While there is no specific literature detailing the use of "this compound" as a spectrophotometric reagent, its structural features suggest potential in this area. The thiophene ring and the sulfonamide group could be chemically modified to create a chromogenic or fluorogenic reagent that exhibits a selective response to a particular analyte.
For instance, the development of thiophene-based probes for the detection of metal ions often involves the strategic placement of chelating groups that can coordinate with the metal ion, causing a change in the electronic structure of the molecule and thus its absorption or emission spectrum. nih.gov Future work could explore the synthesis of derivatives of "this compound" designed to act as selective spectrophotometric reagents for environmentally or biologically important species.
Strategies for Enhancing Isoform Selectivity in Enzyme Inhibition for Research Tools
One of the most significant areas of research for thiophene sulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov There are 15 known human CA isoforms, and their high degree of homology presents a challenge in developing isoform-selective inhibitors. mdpi.com Achieving selectivity is crucial for developing therapeutic agents with minimal side effects and for creating precise research tools to probe the function of individual CA isoforms. unifi.it
Several strategies are being employed to enhance the isoform selectivity of thiophene sulfonamide-based inhibitors. One approach involves modifying the substitution pattern on the thiophene ring. The nature and position of substituents can influence the binding affinity and orientation of the inhibitor within the active site of different CA isoforms. nih.gov For example, introducing bulky or specific functional groups can create steric hindrance or favorable interactions with non-conserved amino acid residues in the active site, leading to isoform-specific binding. unifi.it
Another strategy is the "tail approach," where a chemical moiety is appended to the sulfonamide group. This "tail" can extend out of the active site and interact with residues on the enzyme surface, which are often less conserved than the active site residues, thereby conferring isoform selectivity. mdpi.com
Molecular modeling and computational studies play a vital role in the rational design of isoform-selective inhibitors. mdpi.comnih.gov By analyzing the crystal structures of different CA isoforms complexed with inhibitors, researchers can identify key structural differences that can be exploited to design new compounds with improved selectivity. unifi.it
Table 2: Strategies for Achieving Isoform Selectivity in Thiophene Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Strategy | Principle | Example |
| Modification of the Thiophene Scaffold | Introducing substituents that interact with non-conserved active site residues. | Varying the position and nature of halogen or alkyl groups on the thiophene ring. |
| The "Tail Approach" | Appending moieties to the sulfonamide that interact with surface residues. | Attaching sugar, amino acid, or other heterocyclic fragments. mdpi.com |
| Structure-Based Drug Design | Utilizing X-ray crystallography and computational modeling to identify and exploit isoform-specific features. | Designing inhibitors that target unique pockets or residues in the active site of a specific isoform. unifi.it |
Design Principles for Novel Thiophene Sulfonamide Scaffolds with Tunable Reactivity
The design of novel thiophene sulfonamide scaffolds with tunable reactivity is a key area of research for developing new therapeutic agents and chemical probes. nih.govnih.gov The reactivity of the thiophene ring and the sulfonamide group can be modulated through various synthetic strategies, allowing for the creation of a diverse library of compounds with tailored properties.
One of the primary design principles involves the strategic placement of substituents on the thiophene ring. Electron-donating or electron-withdrawing groups can significantly alter the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. researchgate.net The bromine atom in "this compound" is a versatile handle for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, leading to the synthesis of novel scaffolds with diverse biological activities. nih.gov
The reactivity of the sulfonamide group can also be tuned. The acidity of the sulfonamide N-H proton can be modulated by the electronic nature of the substituent on the nitrogen atom. This can be important for its interaction with biological targets. In "this compound," the presence of a methyl group on the nitrogen makes it a secondary sulfonamide.
Furthermore, the thiophene ring itself can be part of a larger, more complex heterocyclic system. sciensage.info The synthesis of fused thiophene derivatives, such as thieno[2,3-d]pyrimidines, has led to the discovery of potent inhibitors of various enzymes. sciensage.info
Emerging Research Frontiers in Heterocyclic Chemistry for Thiophene Sulfonamides
The field of heterocyclic chemistry is continually evolving, and new synthetic methodologies and concepts are constantly being applied to the synthesis and functionalization of thiophene sulfonamides. thieme-connect.commdpi.com One emerging frontier is the use of more sustainable and efficient catalytic methods for the synthesis of these compounds. This includes the development of novel transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functional groups onto the thiophene ring with high regioselectivity and atom economy. thieme-connect.com
Another area of growing interest is the synthesis of thiophene sulfonamide-based hybrid molecules. researchgate.net This involves covalently linking a thiophene sulfonamide moiety to another pharmacophore to create a single molecule that can interact with multiple biological targets. This approach has the potential to lead to the development of drugs with novel mechanisms of action and improved efficacy.
The exploration of the conformational properties of thiophene sulfonamides is also an important research direction. The relative orientation of the thiophene ring and the sulfonamide group can have a significant impact on their biological activity. Understanding and controlling the conformational preferences of these molecules through rational design can lead to the development of more potent and selective inhibitors.
Finally, the application of thiophene sulfonamides in areas beyond medicine, such as agrochemicals and functional materials, is an expanding field of research. The inherent biological activity of these compounds, combined with their tunable chemical and physical properties, makes them attractive candidates for the development of new crop protection agents and advanced materials with novel applications. nih.gov
Q & A
How can reaction conditions be optimized for synthesizing 5-bromo-N-methylthiophene-2-sulfonamide with high purity and yield?
Advanced Research Focus
Optimization involves balancing temperature, solvent choice, and reaction time. For sulfonamide synthesis, a stepwise approach is recommended: (1) Bromination of the thiophene ring using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-substitution; (2) Sulfonylation with methylamine, requiring anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts. Evidence from analogous sulfonamide syntheses suggests that automated systems improve reproducibility for scale-up . Purity can be monitored via HPLC, referencing methods for sulfonamide mixtures .
What analytical techniques are most reliable for confirming the molecular structure and stereochemistry of this compound?
Basic Research Focus
X-ray crystallography provides definitive structural confirmation, particularly for resolving bromine and sulfonamide group orientations . For stereochemical analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies coupling patterns and substituent effects. Electronic circular dichroism (ECD) and optical rotation (OR) are critical for chiral derivatives, as demonstrated in enantiomeric pyridinesulfonamides .
How does the bromine substituent influence nucleophilic substitution reactivity in this compound?
Advanced Research Focus
The bromine atom at the 5-position activates the thiophene ring for nucleophilic substitution (e.g., Suzuki couplings or aminations). Kinetic studies on similar bromothiophenes show that electron-withdrawing sulfonamide groups enhance leaving-group propensity, enabling reactions with amines or thiols under mild conditions (40–60°C, DMF solvent) . Contrasting data on substitution rates in polar vs. nonpolar solvents should be analyzed via Hammett plots to resolve mechanistic contradictions.
What methodologies are used to assess the compound’s inhibitory activity against enzymatic targets like PI3Kα?
Advanced Research Focus
Enzyme inhibition assays (e.g., fluorescence-based or ADP-Glo™ kinase assays) quantify IC₅₀ values. For this compound derivatives, molecular docking simulations (using software like AutoDock Vina) predict binding modes to PI3Kα’s ATP-binding pocket. Comparative studies with enantiomers, as in pyridinesulfonamides, reveal stereochemistry-dependent activity differences (e.g., 1.08 μM vs. 2.69 μM IC₅₀ for R- and S-isomers) .
How can researchers resolve contradictory data in biological activity studies of this compound?
Advanced Research Focus
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Rigorous analytical validation (e.g., LC-MS purity >98%) and orthogonal assays (e.g., SPR for binding affinity) are essential. Case studies on sulfonamide enantiomers highlight the need for absolute configuration confirmation via ECD/OR to explain divergent bioactivity .
What strategies are effective for improving aqueous solubility without compromising bioactivity?
Advanced Research Focus
Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or morpholine) at non-critical positions, enhance solubility. Co-solvent systems (e.g., DMSO/PEG 400) are empirically tested for in vitro assays . Computational tools like COSMO-RS predict solubility profiles while preserving sulfonamide pharmacophores.
How does the methyl group on the sulfonamide nitrogen affect metabolic stability?
Advanced Research Focus
N-Methylation reduces susceptibility to oxidative metabolism, as shown in pharmacokinetic studies of related sulfonamides. In vitro microsomal stability assays (using liver microsomes) quantify half-life improvements. Contrast with non-methylated analogs (e.g., 5-bromo-thiophene-2-sulfonamide) reveals methylation’s protective role .
What chromatographic methods are optimal for separating and quantifying this compound from reaction mixtures?
Basic Research Focus
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively resolves sulfonamides. Detection at 254 nm captures bromine’s UV absorbance. Method validation follows ICH guidelines, with LOQ <0.1 μg/mL. For complex mixtures, tandem LC-MS/MS provides specificity .
How can thermal stability be evaluated for formulation development?
Basic Research Focus
Differential scanning calorimetry (DSC) determines melting points and degradation thresholds. Thermogravimetric analysis (TGA) monitors mass loss under heating (e.g., 10°C/min to 300°C). Data from brominated benzaldehydes (stable up to 150°C) suggest similar resilience for bromothiophenes .
What are the regioselectivity challenges in functionalizing the thiophene ring further?
Advanced Research Focus
The bromine atom directs electrophilic substitutions to the 4-position, while the sulfonamide group deactivates the 3- and 5-positions. Computational studies (DFT) on frontier molecular orbitals predict reactivity patterns. Experimental validation via nitration or halogenation reactions confirms theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
